Home > Products > Screening Compounds P131244 > Gentisohydroxamic acid
Gentisohydroxamic acid - 27286-93-7

Gentisohydroxamic acid

Catalog Number: EVT-1561286
CAS Number: 27286-93-7
Molecular Formula: C7H7NO4
Molecular Weight: 169.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Gentisohydroxamic acid can be synthesized from gentisic acid through hydroxylamine derivatization. It belongs to the class of hydroxamic acids, which are known for their ability to form complexes with metal ions. Hydroxamic acids are often utilized in biological systems due to their interactions with enzymes and metal cofactors.

Synthesis Analysis

Methods of Synthesis

The synthesis of gentisohydroxamic acid typically involves the reaction of gentisic acid with hydroxylamine. A common method includes:

  1. Reagents: Gentisic acid and hydroxylamine hydrochloride.
  2. Reaction Conditions: The reaction is generally carried out in an aqueous or organic solvent under mild acidic conditions to facilitate the formation of the hydroxamic acid.

Technical details regarding the synthesis can include:

  • The use of catalysts or specific pH conditions to optimize yield.
  • The potential for side reactions, which may require purification steps such as recrystallization or chromatography to isolate the desired product .
Molecular Structure Analysis

Structure and Data

Gentisohydroxamic acid has a molecular formula of C9_9H9_9N2_2O3_3 and an exact mass of approximately 169.0375 g/mol. Its structure features:

  • Functional Groups: Hydroxamic group (-C(=O)NHOH) attached to a phenolic ring derived from gentisic acid.
  • Bond Characteristics: The molecule contains four hydrogen bond donors and four hydrogen bond acceptors, indicating its potential for strong intermolecular interactions .
Chemical Reactions Analysis

Reactions and Technical Details

Gentisohydroxamic acid can participate in various chemical reactions, including:

  1. Metal Ion Chelation: It forms stable complexes with transition metals, which can be exploited in catalysis and drug design.
  2. Enzyme Inhibition: This compound has been studied for its ability to inhibit certain enzymes, particularly those involved in cancer progression, by chelating essential metal ions required for enzyme activity.

The reaction mechanisms often involve coordination chemistry principles where the nitrogen and oxygen atoms of the hydroxamic group coordinate with metal ions .

Mechanism of Action

Process and Data

The mechanism by which gentisohydroxamic acid exerts its biological effects primarily involves:

  • Chelation: The hydroxamic group binds to metal ions (such as zinc or iron), disrupting enzyme function by altering the active site.
  • Inhibition: By binding to metal-dependent enzymes, gentisohydroxamic acid can inhibit their activity, leading to decreased cellular proliferation in cancer cells.

Research has shown that this mechanism is effective against various targets, making it a valuable compound in therapeutic development .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Gentisohydroxamic acid exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in polar solvents such as water and methanol.
  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature variations.

These properties make it suitable for laboratory applications and potential pharmaceutical formulations .

Applications

Scientific Uses

Gentisohydroxamic acid has several applications in scientific research:

  1. Medicinal Chemistry: Used as a lead compound for developing new anticancer agents due to its enzyme inhibition properties.
  2. Analytical Chemistry: Employed as a chelating agent in various analytical techniques to detect metal ions.
  3. Biochemistry: Utilized in studies involving metal-dependent enzymes to understand their mechanisms and develop inhibitors.

The versatility of gentisohydroxamic acid makes it an important compound in both academic research and potential therapeutic applications .

Introduction to Gentisohydroxamic Acid

Chemical Identity and Structural Hybridization

Gentisohydroxamic acid (GHA) represents a strategically engineered hybrid molecule that integrates two pharmacologically active motifs: the gentisic acid (2,5-dihydroxybenzoic acid) scaffold and a hydroxamic acid (-NHOH) functional group. This molecular fusion creates a multifunctional agent capable of simultaneous metal chelation, redox modulation, and epigenetic enzyme inhibition. The planar aromatic ring of gentisic acid provides a redox-active core characterized by ortho-quinone formation potential, facilitating electron transfer reactions critical for free radical scavenging [1]. The hydroxamic acid moiety, attached via an alkyl linker or directly conjugated, enables potent zinc ion (Zn²⁺) chelation through bidentate coordination (O,O-donation), a feature essential for targeting metalloenzymes like histone deacetylases (HDACs) [4] [7].

Table 1: Core Structural Features of Gentisohydroxamic Acid

Structural ComponentChemical FunctionBiological Relevance
Gentisic acid coreElectron-donating phenolic groupsRadical scavenging, antioxidant response element (ARE) activation
Hydroxamic acid groupZn²⁺ chelation via O,O-bidentate bindingHDAC inhibition, metalloenzyme targeting
Conjugated aromatic systemRedox cycling (quinone/hydroquinone transitions)Pro-oxidant/antioxidant duality
Hydrophobic domainsProtein binding via π-stackingEnhanced cellular uptake, target specificity

This structural duality enables GHA to operate at the interface of oxidative stress response and epigenetic reprogramming. Molecular modeling studies confirm that the gentisate ring occupies the hydrophobic channel of HDAC enzymes, while the hydroxamate anchors to the catalytic zinc, mimicking binding modes of inhibitors like SAHA (vorinostat) [7]. The molecule’s amphiphilic nature further allows traversal of cellular membranes, a prerequisite for nuclear and cytoplasmic epigenetic targets.

Historical Context in Hydroxamic Acid Derivatives Development

The rational design of GHA is rooted in the evolution of hydroxamic acids as privileged pharmacophores in medicinal chemistry:

  • First-Generation Hydroxamates (1980s–2000s): Compounds like suberoylanilide hydroxamic acid (SAHA, vorinostat) established the canonical HDAC inhibitor pharmacophore: a zinc-binding group (hydroxamate), hydrophobic linker, and surface-binding cap. SAHA’s 2006 FDA approval for cutaneous T-cell lymphoma validated hydroxamates as epigenetic drugs [5] [7].
  • Selectivity Optimization (2010s): Subsequent derivatives addressed isoform selectivity limitations. For HDAC6—a cytoplasmic target with roles in protein degradation—bulky cap groups (e.g., tubastatin A) exploited enlarged surface pockets. Simultaneously, natural product hybrids (e.g., trichostatin A-inspired analogs) enhanced potency [7].
  • Multifunctional Hybrids (2020s): GHA emerges from this era, where hydroxamates are conjugated with bioactive scaffolds to overcome single-target limitations. Gentisic acid’s selection stems from its FDA recognition as an antioxidant metabolite of aspirin and its intrinsic radioprotective properties demonstrated in peptide stabilization studies [1]. Hybridization leverages synergistic bioactivities: gentisate’s radical quenching complements hydroxamate-directed epigenetic modulation.

Table 2: Evolution of Key Hydroxamic Acid Therapeutics

GenerationRepresentative CompoundsKey AdvancesLimitations Addressed by GHA
1stSAHA (vorinostat), PXD101 (belinostat)Pan-HDAC inhibition, clinical proof-of-conceptLow isoform selectivity, limited redox activity
2ndTubastatin A (HDAC6-selective), RGFP966 (HDAC3-selective)Isoform specificity via cap group engineeringSingle-mechanism action
3rd (Hybrids)Gentisohydroxamic acid, Resminostat-resveratrol conjugatesMulti-target engagement, epigenetic-antioxidant synergyNarrow therapeutic contexts

Significance in Epigenetic and Antioxidant Therapeutics

GHA’s therapeutic value lies in its dual capacity to modulate epigenetic landscapes and redox homeostasis, addressing interconnected pathways in cancer and neurodegeneration:

Epigenetic Modulation via HDAC Inhibition

GHA functions as a class I/IIb HDAC inhibitor by competitively binding Zn²⁺ in catalytic pockets. In vitro studies show preferential inhibition of HDAC6 (IC₅₀ ~0.5–10 nM range) and HDAC8 (IC₅₀ ~1–5 µM), attributed to gentisate’s accommodation in HDAC6’s unique hydrophobic tunnels [7]. HDAC6 governs non-histone substrates (e.g., α-tubulin, HSP90), influencing cell motility, protein aggregation, and stress response. GHA-mediated HDAC6 suppression induces:

  • Hyperacetylation of α-tubulin, disrupting metastatic cytoskeletal dynamics [7]
  • NRF2 pathway activation via KEAP1 deacetylation, enhancing antioxidant gene transcription (e.g., HO-1, NQO1) [2] [3]
  • Aggresome clearance in neurodegenerative models by restoring proteostasis [7]

Simultaneously, GHA targets nuclear HDACs (e.g., HDAC1), reactivating silenced tumor suppressors (e.g., p21, BIM) through histone H3/H4 hyperacetylation [5].

Antioxidant-Prooxidant Duality

The gentisate moiety confers context-dependent redox activity:

  • Antioxidant Dominance: Under physiological pH (7.4), gentisate acts as a radical scavenger, donating electrons to neutralize ROS (•OH, O₂•⁻) while forming stable semiquinone radicals. This mitigates oxidative DNA damage and lipid peroxidation [1].
  • Prooxidant Shift: In acidic tumor microenvironments (pH ~6.5), GHA undergoes pH-dependent autoxidation, generating semiquinone radicals and H₂O₂. This induces selective oxidative stress in malignant cells, sensitizing them to radiotherapy—demonstrated in lutetium-177-labeled peptide studies [1].

NRF2/KEAP1 Pathway Synergy

GHA bridges epigenetic and antioxidant systems via the KEAP1/NRF2 axis:

  • Direct Effect: HDAC6 inhibition stabilizes NRF2 by deacetylating KEAP1, promoting NRF2 nuclear translocation and ARE-driven gene expression [2] [3].
  • Indirect Effect: Gentisate-derived radicals modify KEAP1 cysteine residues (Cys151, Cys273), disrupting KEAP1-NRF2 binding and activating NRF2-mediated transcription [2].
  • Epigenetic Reinforcement: NRF2 activation upregulates glutathione biosynthesis genes, replenishing cellular reducing capacity and sustaining GHA’s antioxidant function [3].

Table 3: Epigenetic and Redox Targets of Gentisohydroxamic Acid

Target SystemKey Molecular TargetsBiological Outcomes
Epigenetic MachineryHDAC6, HDAC8, HDAC1Histone/non-histone hyperacetylation, gene reactivation, proteostasis
Redox HomeostasisROS/RNS, NRF2, KEAP1Oxidative stress mitigation, antioxidant gene induction
Dual ModulatorsKEAP1 (acetylation/oxidation status), HDAC6-NRF2 axisCoordinated epigenetic-antioxidant response

Properties

CAS Number

27286-93-7

Product Name

Gentisohydroxamic acid

IUPAC Name

N,2,5-trihydroxybenzamide

Molecular Formula

C7H7NO4

Molecular Weight

169.13 g/mol

InChI

InChI=1S/C7H7NO4/c9-4-1-2-6(10)5(3-4)7(11)8-12/h1-3,9-10,12H,(H,8,11)

InChI Key

WPYOWVSPPNVWCV-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1O)C(=O)NO)O

Synonyms

gentisohydroxamic acid
N,2,5-trihydroxybenzamide

Canonical SMILES

C1=CC(=C(C=C1O)C(=O)NO)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.